Indolizine-1,3-dicarbaldehyde as SIRT1 Inhibitor: Activity Comparison with Clinical-Stage SIRT1 Inhibitor EX-527
The 2‑phenyl substituted derivative of indolizine‑1,3‑dicarbaldehyde has been reported to inhibit the deacetylase activity of sirtuin 1 (SIRT1), an NAD⁺‑dependent histone deacetylase implicated in cancer and metabolic disorders . Inhibition of SIRT1 prevents deacetylation of acetylated histones, leading to increased transcription of histone acetylation‑regulated genes . While this represents a class‑level observation for 2‑phenyl‑indolizine‑1,3‑dicarbaldehyde, the parent indolizine‑1,3‑dicarbaldehyde scaffold provides the core pharmacophore from which this activity derives. In the broader SIRT1 inhibitor landscape, EX‑527 (Selisistat) serves as a clinical‑stage comparator with reported IC₅₀ values of 60–100 nM against SIRT1 in biochemical assays. Direct quantitative activity data for unsubstituted indolizine‑1,3‑dicarbaldehyde against purified SIRT1 enzyme is not available in open literature, and the 2‑phenyl derivative data is reported as qualitative inhibition rather than quantitative IC₅₀. This evidence is therefore classified as class‑level inference based on the indolizine scaffold's demonstrated SIRT1 inhibitory capacity, not a direct head‑to‑head measurement for the parent dialdehyde.
| Evidence Dimension | SIRT1 deacetylase inhibition |
|---|---|
| Target Compound Data | Inhibition reported (qualitative) for 2‑phenyl‑indolizine‑1,3‑dicarbaldehyde derivative |
| Comparator Or Baseline | EX-527 (Selisistat): IC₅₀ = 60–100 nM |
| Quantified Difference | Quantitative IC₅₀ for indolizine‑1,3‑dicarbaldehyde scaffold not available; EX‑527 data from separate clinical literature |
| Conditions | Biochemical SIRT1 deacetylase assay; target compound data from cellular acetylation studies |
Why This Matters
The indolizine‑1,3‑dicarbaldehyde core offers a structurally distinct SIRT1‑inhibitory chemotype compared to the carbazole‑derived EX‑527 scaffold, providing an alternative chemical starting point for epigenetic drug discovery programs seeking novel intellectual property.
- [1] Napper, A. D.; Hixon, J.; McDonagh, T.; et al. Discovery of EX-527, a Novel and Selective SIRT1 Inhibitor. Journal of Medicinal Chemistry, 2005, 48, 8045–8054. View Source
